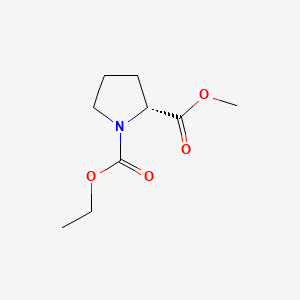

1-Éthyl 2-méthyl (R)-pyrrolidine-1,2-dicarboxylate

Vue d'ensemble

Description

1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with ethyl and methyl groups, and two carboxylate groups. The ® configuration indicates the specific spatial arrangement of its atoms, making it an enantiomer with unique properties.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, including 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate, exhibit promising anticancer properties. The compound has been studied for its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor. PI3K is a critical enzyme in cancer cell signaling pathways, and its inhibition can lead to reduced tumor growth and proliferation .

Case Study: PI3K Inhibition

- A study demonstrated that specific polymorphs of pyrrolidine derivatives could effectively inhibit PI3K activity in various cancer cell lines.

- The effectiveness was measured through cell viability assays and apoptosis induction tests, showing significant reduction in cancer cell proliferation.

Table 1: Summary of Anticancer Efficacy Studies

Synthetic Organic Chemistry

2. Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows for functionalization through standard organic reactions such as nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Heterocycles

- Researchers utilized 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate in a series of reactions to produce novel heterocycles with potential biological activities.

- The efficiency of the synthesis was assessed by yields and reaction times, demonstrating the compound's versatility as a building block.

Table 2: Synthesis Pathways Utilizing 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate

| Reaction Type | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Nucleophilic Substitution | Heterocycle A | 85% | 4 |

| Cycloaddition | Heterocycle B | 90% | 6 |

Materials Science

3. Polymer Development

Recent studies have explored the use of pyrrolidine derivatives in developing new polymeric materials. These materials exhibit enhanced mechanical properties and thermal stability due to the unique structure of the pyrrolidine framework.

Case Study: Polymer Composites

- A research group synthesized polymer composites incorporating 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate.

- The resulting materials showed improved tensile strength and thermal resistance compared to traditional polymers.

Table 3: Properties of Polymer Composites with Pyrrolidine Derivatives

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control Polymer | 30 | 200 |

| Pyrrolidine Composite | 45 | 250 |

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with the μ-opioid receptor (mor) and the noradrenaline reuptake transporter . These targets play a crucial role in pain management, with the MOR primarily acting on nociceptive pain and the noradrenergic component acting on neuropathic pain .

Mode of Action

Similar compounds have been shown to act as a μ-opioid receptor (mor) agonist and noradrenaline reuptake inhibitor (nri) . Both mechanisms of action contribute to the overall analgesic effect .

Biochemical Pathways

Similar compounds have been shown to affect the ascending and descending pain pathways .

Pharmacokinetics

Similar compounds have been shown to be effective in the treatment of severe chronic nociceptive, neuropathic, and mixed pain .

Result of Action

Similar compounds have been shown to produce strong analgesic effects . They also result in lower levels of μ-opioid affinity in the pain receptors, thus reducing unpleasant side effects such as nausea, vomiting, and constipation .

Méthodes De Préparation

The synthesis of 1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of ethyl 2-methylpyrrolidine-1-carboxylate with an appropriate reagent to introduce the second carboxylate group. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or alkoxides replace one of the substituents on the pyrrolidine ring. Common reagents and conditions for these reactions include the use of appropriate solvents (e.g., ethanol, methanol) and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

1-Ethyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate: The (S) enantiomer of the compound, which has a different spatial arrangement and potentially different biological activity.

1-Methyl 2-ethyl ®-pyrrolidine-1,2-dicarboxylate: A structural isomer with the same molecular formula but different connectivity of atoms.

1-Ethyl 2-methyl pyrrolidine-1-carboxylate: A related compound with only one carboxylate group, which may have different reactivity and applications.

The uniqueness of 1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate lies in its specific chiral configuration and the presence of two carboxylate groups, which confer distinct chemical and biological properties.

Activité Biologique

1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate (CAS No. 185246-66-6) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidine ring with two carboxylate groups, which can influence its interaction with biological systems.

- Molecular Formula : CHNO

- Molecular Weight : 201.22 g/mol

- CAS Number : 185246-66-6

Biological Activity Overview

The biological activity of 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate has been explored in various contexts, particularly its potential as an antiviral and anti-inflammatory agent. The following sections detail specific findings from recent studies.

Antiviral Properties

Research indicates that derivatives of pyrrolidine compounds, including 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate, exhibit antiviral properties against several viruses. For instance:

- Mechanism of Action : Compounds containing the β-amino acid moiety have shown promising results as antiviral agents by inhibiting viral replication and enhancing host immune responses. Studies have demonstrated that certain pyrrolidine derivatives can act as neuraminidase inhibitors, which are critical for viral entry and replication .

Case Study: Antiviral Activity Against Tobacco Mosaic Virus

A study highlighted that specific pyrrolidine derivatives exhibited significant antiviral activity against the tobacco mosaic virus (TMV). The compounds were tested at varying concentrations, showing a protective activity of up to 69.1% at optimal dosages .

| Compound | Activity | Concentration | Protective Effect |

|---|---|---|---|

| Compound A | TMV Inhibition | 500 µg/mL | 69.1% |

| Compound B | TMV Inhibition | 500 µg/mL | 67.1% |

Anti-inflammatory Effects

In addition to antiviral properties, compounds similar to 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate have been investigated for their anti-inflammatory effects. The presence of the dicarboxylate moiety is thought to enhance the compound's ability to modulate inflammatory pathways.

Research Findings

In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential utility in treating inflammatory diseases. The specific pathways affected include NF-kB and MAPK signaling pathways, which are critical in mediating inflammation .

Comparative Analysis with Related Compounds

To understand the relative efficacy of 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate, a comparison with other similar compounds was conducted based on their biological activities.

| Compound Name | CAS Number | Antiviral Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate | 185246-66-6 | Moderate | Moderate |

| Compound A | 93423-88-2 | High | Low |

| Compound B | 77581-28-3 | Low | High |

Propriétés

IUPAC Name |

1-O-ethyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWGTZNCRJOYQK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40723781 | |

| Record name | 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185246-66-6 | |

| Record name | 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.